molecular formula C7H8N2O B13184612 1-Cyclopropyl-1H-imidazole-4-carbaldehyde

1-Cyclopropyl-1H-imidazole-4-carbaldehyde

Cat. No.: B13184612
M. Wt: 136.15 g/mol
InChI Key: OAOMXWZGHLGMKI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group at the 4-position

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-1H-imidazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

1-Cyclopropyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives such as:

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-cyclopropylimidazole-4-carbaldehyde

InChI

InChI=1S/C7H8N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3-5,7H,1-2H2

InChI Key

OAOMXWZGHLGMKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)C=O

Origin of Product

United States

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